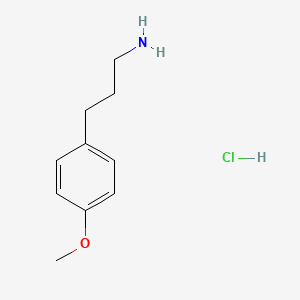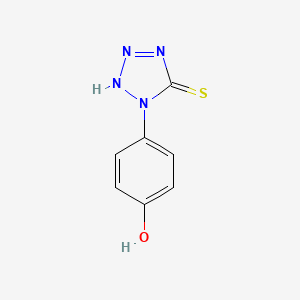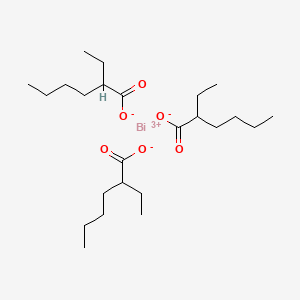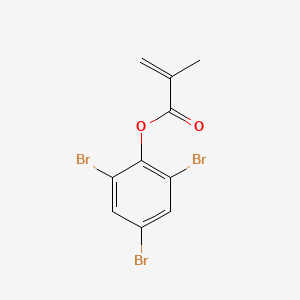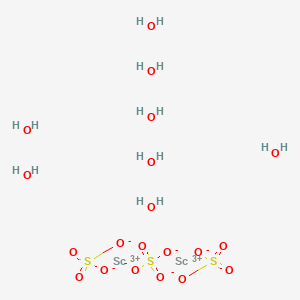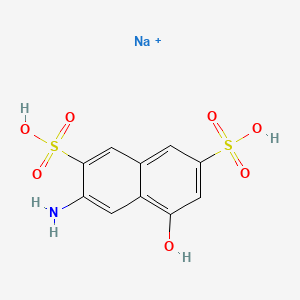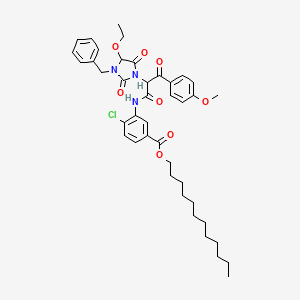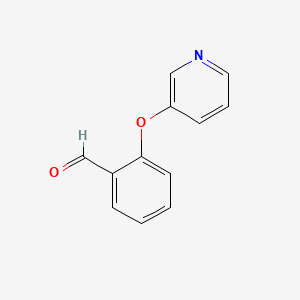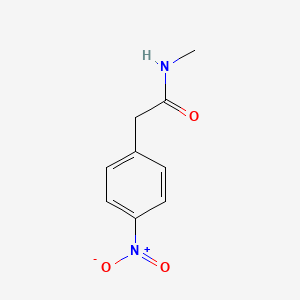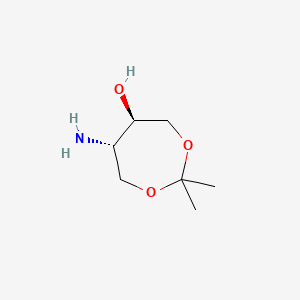
3-Hydroxy-3-methyl-2-butanone oxime
Overview
Description
3-Hydroxy-3-methyl-2-butanone oxime is an organic compound with a molecular formula of C5H11NO2 . It is a white to light yellow powder or crystal .
Synthesis Analysis
The common method of preparing oxime includes the reaction of 2-methyl-2-butanone with hydroxylamine . In a study, the ®-3-aminobutanol is synthesized in a three/four-step synthetic protocol using 4-Hydroxy 2-butanone as starting material, initial formation of oxime with hydroxylamine, followed by replacement of developed lithium aluminum hydride (LAH) for reduction of oxime using Raney ‘Ni’, which provided the enantiomeric mixture of 3-aminobutanol in about 85-90 % yield .Molecular Structure Analysis
The molecular structure of 3-Hydroxy-3-methyl-2-butanone oxime consists of a hydroxyl group and an oxime group . The molecular weight is 117.15 .Chemical Reactions Analysis
The reaction of 3-Hydroxy-3-methyl-2-butanone oxime with OH radicals was studied theoretically by using the Density Functional Theory (DFT) method under three hydrogen abstraction pathways . An experimental and theoretical study of the kinetics of the reaction between 3-hydroxy-3-methyl-2-butanone and OH radicals was carried out .Physical And Chemical Properties Analysis
3-Hydroxy-3-methyl-2-butanone oxime has a density of 1.02g/cm³, a melting point of 84-86°C, a boiling point of 219.6°C at 760 mmHg, and a vapor pressure of 0.0248mmHg at 25°C . It is soluble in ether and acetone .Scientific Research Applications
Formation of Oximes and Hydrazones
3-Hydroxy-3-methyl-2-butanone oxime can be used to study the formation of oximes and hydrazones . Oximes are formed when aldehydes and ketones react with hydroxylamine . The reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Laboratory Chemical Production
3-Hydroxy-3-methyl-2-butanone oxime is used to produce 2,5-dihydroxy-2-methyl-heptan-3-one, which is a laboratory chemical .
Kinetics Study
The reaction of 3-Hydroxy-3-methyl-2-butanone (3H3M2B) with OH radicals has been studied both experimentally and theoretically to determine rate constants as a function of temperature .
Thermodynamic Property Data Analysis
This compound is part of a collection of critically evaluated thermodynamic property data for pure compounds, primarily focusing on organics . These data are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
Gas Chromatography
3-Hydroxy-3-methyl-2-butanone oxime can be used in gas chromatography, a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .
Mass Spectrometry
This compound is also used in mass spectrometry, an analytical technique that measures the mass-to-charge ratio of ions . The results are typically presented as a mass spectrum, a plot of intensity as a function of the mass-to-charge ratio .
Mechanism of Action
Safety and Hazards
3-Hydroxy-3-methyl-2-butanone oxime may pose hazards. It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation . It is also advised not to breathe dust and to avoid contact with skin and eyes .
properties
IUPAC Name |
(3E)-3-hydroxyimino-2-methylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(6-8)5(2,3)7/h7-8H,1-3H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLLBCGVADVPKD-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-3-methyl-2-butanone oxime | |
CAS RN |
7431-25-6 | |
| Record name | NSC409554 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409554 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



